molecular formula C4H5N3O2 B14573428 3-Methoxy-2-oxo-1,2lambda~5~,4-triazine CAS No. 61178-03-8

3-Methoxy-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14573428
CAS No.: 61178-03-8
M. Wt: 127.10 g/mol
InChI Key: WRWBOCDLDYLIMG-UHFFFAOYSA-N
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Description

3-Methoxy-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of cyanuric chloride with methanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by methoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

3-Methoxy-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,6-dioxo-1,2lambda~5~,3-triazine
  • 3-Methoxy-2-oxo-1,2lambda~5~,4-thiadiazine
  • 3-Methoxy-2-oxo-1,2lambda~5~,4-oxadiazine

Uniqueness

3-Methoxy-2-oxo-1,2lambda~5~,4-triazine is unique due to its specific substitution pattern and the presence of a methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61178-03-8

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

3-methoxy-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C4H5N3O2/c1-9-4-5-2-3-6-7(4)8/h2-3H,1H3

InChI Key

WRWBOCDLDYLIMG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=[N+]1[O-]

Origin of Product

United States

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